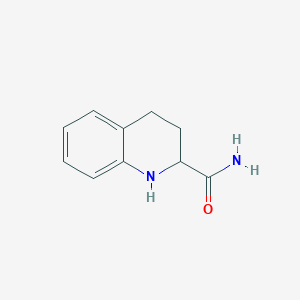

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPSKIFXNJCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623262 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-88-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,2,3,4 Tetrahydroquinoline 2 Carboxamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies for 1,2,3,4-tetrahydroquinoline-2-carboxamide typically involve a two-step process: the formation of a quinoline-2-carboxamide intermediate followed by the reduction of the heterocyclic ring, or the reduction of a quinoline-2-carboxylic acid derivative followed by amidation.

Amidation and Hydrogenation Routes to the this compound Core

A primary route to the target compound involves the initial synthesis of quinoline-2-carboxamide, which is subsequently hydrogenated. The synthesis of quinoline-2-carboxamides can be achieved through various methods, often starting from quinoline-2-carboxylic acid. This precursor can be converted to an activated form, such as an acid chloride or ester, which then reacts with an appropriate amine to form the carboxamide linkage. nih.gov

Once the quinoline-2-carboxamide is obtained, the critical step is the selective reduction of the quinoline (B57606) ring to the corresponding 1,2,3,4-tetrahydroquinoline (B108954). Catalytic hydrogenation is a powerful and widely used method for this transformation. fudan.edu.cnenamine.net Various catalytic systems have been developed for the hydrogenation of quinolines, demonstrating high efficacy and selectivity. nih.gov

Catalytic Systems for Quinoline Hydrogenation:

| Catalyst System | Conditions | Efficacy | Reference |

| Gold nanoparticles on TiO₂ | H₂ gas, mild conditions (as low as 25°C) | High chemoselectivity, tolerates various functional groups | fudan.edu.cnnih.gov |

| Cobalt-amido cooperative catalyst | H₃N·BH₃, room temperature | Efficient for partial transfer hydrogenation to 1,2-dihydroquinolines | researchgate.net |

| Composites of graphene-like carbon and 3d-metals (e.g., Co) | 100 atm H₂, 100°C | Yields of tetrahydroquinoline from 40% to nearly 100% | enamine.net |

| Rhodium-catalyzed C–H activation | [Rh(cod)₂]OTf, DPEPhos ligand | Dearomative reduction to C-4 borylated N-protected tetrahydroquinolines | rsc.org |

These hydrogenation methods are generally robust and can be applied to quinoline derivatives bearing various substituents, suggesting their applicability to the reduction of quinoline-2-carboxamide to yield the desired this compound. enamine.netnih.gov The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the heterocyclic ring without affecting the carboxamide group.

Modification of Existing Quinoline Derivatives

An alternative to the hydrogenation of a pre-formed carboxamide is the modification of an already reduced quinoline derivative. This approach would begin with the reduction of quinoline-2-carboxylic acid or its ester to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This saturated intermediate can then undergo standard amidation reactions to install the carboxamide functionality. This pathway may offer advantages in cases where the carboxamide group interferes with the hydrogenation catalyst.

Another synthetic modification involves the reduction of quinolin-2(1H)-ones. A method utilizing samarium(II) iodide (SmI₂), water, and triethylamine has been reported for the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines under mild conditions. researchgate.net This strategy could potentially be adapted for substrates bearing a carboxamide group at the 2-position.

Advanced Synthetic Approaches for 1,2,3,4-Tetrahydroquinoline Derivatives

Advanced synthetic methods, particularly domino reactions, provide an efficient means to construct the 1,2,3,4-tetrahydroquinoline core from simple starting materials in a single operation. nih.gov These reactions, also known as tandem or cascade reactions, are characterized by high atom economy, selectivity, and reduced waste, making them powerful tools in modern organic synthesis. nih.gov

Domino Reactions for Heterocycle Synthesis

Domino reactions are a highly effective strategy for synthesizing complex molecules like tetrahydroquinolines. nih.gov These processes involve multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates. nih.gov For the synthesis of the 1,2,3,4-tetrahydroquinoline ring system, several classes of domino reactions have been developed, including those initiated by reduction or oxidation events and those terminated by nucleophilic aromatic substitution. mdpi.com

Reduction-Oxidation Coupled Cyclizations

Domino sequences can be initiated by either a reduction or an oxidation step, which generates a reactive intermediate that subsequently cyclizes.

Reduction-Initiated Cyclizations: A common strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular reaction. For example, 2-nitroarylketones and aldehydes can be converted to 1,2,3,4-tetrahydroquinolines using a reduction-reductive amination strategy. nih.gov Under catalytic hydrogenation conditions (e.g., with 5% Pd/C), the nitro group is reduced to an amine, which then participates in an intramolecular condensation with the ketone or aldehyde, followed by reduction of the resulting cyclic imine to afford the tetrahydroquinoline ring. mdpi.comresearchgate.net This process has been shown to produce yields in the range of 93-98%. nih.gov Similarly, 2-nitrochalcones can undergo reductive cyclization under catalytic hydrogenation to yield 2,4-disubstituted tetrahydroquinolines. nih.gov

Oxidation-Initiated Cyclizations: Conversely, an oxidation step can trigger the cyclization cascade. A metal-catalyzed oxidative cyclization of amino alcohols has been reported using an iridium(III) complex. nih.gov In this process, the alcohol is oxidized to an aldehyde, which is then trapped by the nearby amino group to form a cyclic imine. This imine is subsequently reduced by a hydrido-iridium species generated during the oxidation step, yielding the tetrahydroquinoline product. nih.gov

| Domino Reaction Type | Starting Material | Key Steps | Catalyst/Reagent | Yield | Reference |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Nitro reduction, imine formation, imine reduction | 5% Pd/C, H₂ | 93-98% | nih.govmdpi.com |

| Reductive Cyclization | 2-Nitrochalcones | Nitro and double bond reduction, cyclization | Catalytic Hydrogenation | 65-90% | nih.gov |

| Oxidative Cyclization | Amino alcohols | Alcohol oxidation, imine formation, imine reduction | [Ir(III)] complex, base | - | nih.gov |

SNAr-Terminated Cascade Sequences

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) step are also effective for synthesizing tetrahydroquinolines. In these sequences, a nucleophilic amine is generated or introduced, which then attacks an activated aromatic ring to close the six-membered heterocycle. nih.gov

One such example is a domino SN2-SNAr synthesis. This process involves an initial intermolecular SN2 reaction of an amine (e.g., benzylamine) with a substrate containing a side-chain leaving group and an activated aromatic ring (e.g., with a fluoride leaving group). The resulting secondary amine then undergoes an intramolecular SNAr reaction, displacing the fluoride and forming the tetrahydroquinoline ring in high yield. nih.gov Another variation involves a reductive amination-SNAr sequence, where hydrogenation of a nitro group and a side-chain carbonyl leads to an amine that cyclizes via an SNAr reaction. researchgate.net

Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions represent a fundamental approach to the synthesis of the 1,2,3,4-tetrahydroquinoline core. These methods typically involve the formation of a key iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to afford the cyclic system. While direct examples leading to this compound are not extensively documented, the general principles can be applied to appropriately substituted precursors.

One plausible strategy involves the cyclization of N-cinnamylaniline derivatives bearing a carboxamide precursor at the appropriate position. Under acidic conditions, protonation of the aniline nitrogen followed by intramolecular attack of the aromatic ring onto the activated alkene would furnish the tetrahydroquinoline skeleton. The success of this approach is contingent on the stability of the carboxamide group under the acidic conditions required for cyclization.

A notable example of an acid-catalyzed domino reaction for the synthesis of functionalized tetrahydroquinolines involves the reaction of enamides with benzyl azide under acidic conditions. Treatment with triflic acid initiates a rearrangement of the benzyl azide to an N-phenyliminium intermediate. Subsequent nucleophilic addition of the enamide and cyclization yields fused-ring tetrahydroquinolines with complete cis diastereoselectivity in yields ranging from 23% to 85%.

| Reactant 1 | Reactant 2 | Acid Catalyst | Product | Yield (%) | Diastereoselectivity |

| Enamide | Benzyl Azide | Triflic Acid | Fused-ring Tetrahydroquinoline | 23-85 | Complete cis |

Metal-Promoted Cyclization Processes

Transition metal catalysis offers a powerful and versatile toolkit for the construction of heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines. These methods often proceed under milder conditions than traditional acid-catalyzed approaches and can offer unique selectivity.

Palladium-catalyzed intramolecular C-N bond formation is a widely used strategy. For instance, the cyclization of ortho-alkenylanilines can be effectively catalyzed by palladium complexes. A precursor bearing an appropriate amide functionality on the alkenyl chain could, in principle, be cyclized to afford the desired 2-carboxamide substituted tetrahydroquinoline. The choice of ligand and reaction conditions is crucial to control the regioselectivity and efficiency of the cyclization.

Another approach involves the metal-catalyzed oxidative cyclization of amino alcohols. An iridium(III) complex has been shown to catalyze the oxidation of an amino alcohol to an aldehyde, which is then captured by the proximal amino group to form an imine. Subsequent reduction by the hydrido iridium species generated during the oxidation step yields the tetrahydroquinoline.

Furthermore, a metal-mediated heterocyclization of aryl azides has been developed. An iron(III) complex promotes an intramolecular nitrene C-H insertion process, providing a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72-81%). The proposed mechanism involves the formation of an iron-nitrene complex, followed by hydrogen abstraction and radical cyclization.

| Precursor | Catalyst | Reaction Type | Product | Yield (%) |

| Amino alcohol | Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer | Oxidative Cyclization | Tetrahydroquinoline | - |

| Aryl azide | [Fe(III)(F20TPP)Cl] | Nitrene C-H Insertion | 2-Aryl-1,2,3,4-tetrahydroquinoline | 72-81 |

Multicomponent Reactions (MCRs) and One-Pot Syntheses

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single operation. Several MCRs are particularly well-suited for the construction of the 1,2,3,4-tetrahydroquinoline scaffold.

Aza Diels-Alder Reactions

The aza-Diels-Alder reaction, a variation of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile, is a powerful tool for the synthesis of nitrogen-containing six-membered rings. rsc.org The reaction between an imine (the dienophile) and a diene provides direct access to the tetrahydroquinoline core. The stereochemical outcome of the reaction can often be controlled by the geometry of the imine and the nature of the catalyst. rsc.org

While direct synthesis of this compound via this method is not prominently reported, the use of dienophiles bearing a carboxamide group or a precursor is a viable strategy. For instance, the reaction of an in situ generated imine with an α,β-unsaturated amide could potentially yield the desired product. The reaction is often catalyzed by Lewis acids to activate the imine towards nucleophilic attack by the diene. rsc.org

Povarov Reaction Applications

The Povarov reaction is a well-established and versatile three-component reaction for the synthesis of tetrahydroquinolines. wikipedia.org It involves the reaction of an aniline, an aldehyde, and an activated alkene. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the in situ formation of an imine from the aniline and aldehyde, which then undergoes an aza-Diels-Alder reaction with the alkene. wikipedia.org

The scope of the Povarov reaction is broad, and a wide variety of substituted anilines, aldehydes, and alkenes can be employed. To synthesize this compound, one could envision using an α,β-unsaturated amide, such as acrylamide, as the dienophile. The reaction of an aniline and an aldehyde with acrylamide under acidic catalysis would be expected to generate the target molecule. Mechanochemical versions of the Povarov reaction have also been developed, offering a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov

A domino three-component reaction of aromatic aldehydes, arylamines, and methyl propiolate, catalyzed by p-toluenesulfonic acid, provides a stereoselective route to 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates in satisfactory yields. This reaction proceeds via a Povarov reaction with an in situ generated β-enamino ester as the dienophile.

| Aniline | Aldehyde | Dienophile | Catalyst | Product | Yield (%) |

| Arylamine | Aromatic Aldehyde | Methyl Propiolate | p-Toluenesulfonic acid | 2-Aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate | Moderate |

Knoevenagel/Hetero Diels-Alder Domino Reactions

Domino reactions that combine a Knoevenagel condensation with a hetero-Diels-Alder reaction offer an elegant and efficient pathway to complex heterocyclic systems. In the context of tetrahydroquinoline synthesis, this strategy could involve the Knoevenagel condensation of an active methylene compound with an aldehyde to generate a reactive diene in situ. This diene could then undergo an intramolecular hetero-Diels-Alder reaction to form the tetrahydroquinoline ring.

Isocyanide-Based Three-Component Ugi Reactions

The Ugi three-component reaction is a powerful multicomponent reaction that typically involves an amine, a carbonyl compound, and an isocyanide to produce α-acylamino amides. While the classic Ugi reaction does not directly yield a tetrahydroquinoline ring, modifications and post-cyclization strategies have expanded its utility in heterocyclic synthesis.

Notably, the Ugi reaction has been successfully employed for the synthesis of the isomeric 1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This is achieved through the reaction of 3,4-dihydroisoquinolines (which act as the imine component), an isocyanide, and a carboxylic acid. This precedent suggests that a similar strategy could potentially be developed for the synthesis of this compound. Such a reaction would likely require a suitable 1,2-dihydroquinoline as the imine precursor, which would then react with an isocyanide and a carboxylic acid in a Ugi-type fashion. The feasibility of this approach would depend on the availability and reactivity of the requisite 1,2-dihydroquinoline starting material.

| Imine Component | Isocyanide | Acid | Product | Yield |

| 3,4-Dihydroisoquinoline | Various | Various | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | Moderate to Good |

Asymmetric Synthesis and Chiral Induction Approaches

The generation of chiral 1,2,3,4-tetrahydroquinoline derivatives with high stereochemical purity is a significant objective in medicinal chemistry. Asymmetric synthesis and chiral induction methods are pivotal in achieving this goal, enabling the selective formation of desired stereoisomers. Methodologies such as catalytic asymmetric hydrogenation and diastereoselective annulation reactions are prominent in the literature for creating these chiral structures. nih.govfrontiersin.org

Diastereoselective and Enantioselective Routes to Chiral Derivatives

Highly diastereoselective methods provide a powerful route to complex, multi-stereocenter tetrahydroquinoline derivatives. One notable strategy involves the [4+2] annulation (cycloaddition) of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes. frontiersin.org This approach yields functionalized 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities, often greater than 20:1 dr. frontiersin.org The reaction proceeds efficiently under mild conditions and demonstrates a broad tolerance for various functional groups. frontiersin.org

The process can be performed as a one-pot reaction by generating the p-quinone methides in situ, which then react with the dienophile to construct the tetrahydroquinoline framework. frontiersin.org This method has been successfully applied on a gram scale, highlighting its potential for practical applications. frontiersin.org

Table 1: Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinoline Derivatives via [4+2] Annulation

| Entry | R Group on Cyanoalkene | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 94% | >20:1 |

| 2 | 2-Methoxyphenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-methoxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 91% | >20:1 |

| 3 | 2,6-Dichlorophenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,6-dichlorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 89% | >20:1 |

Data sourced from a study on [4+2] annulation reactions. frontiersin.org

In addition to cycloaddition strategies, highly enantioselective routes have been developed. For instance, rhodium-catalyzed asymmetric hydrogenation of specific olefin precursors can produce chiral tetrahydroquinoline intermediates with high enantiomeric excess (>98% ee). nih.gov Similarly, the Sharpless asymmetric epoxidation is another technique used to create chiral building blocks that can be transformed into enantiopure tetrahydroquinoline derivatives. nih.gov

Stereochemical Control in Specific Reaction Systems

Achieving precise stereochemical control is fundamental to the synthesis of biologically active molecules. rijournals.com In the context of tetrahydroisoquinoline synthesis, which shares mechanistic principles with tetrahydroquinoline synthesis, stereochemistry can be controlled through various means. For example, epimerization can be used to correct the stereochemistry at a specific carbon center. This can be achieved by oxidizing a secondary amine to an imine, followed by a selective reduction that favors the desired diastereomer. acs.org

The choice of catalyst and reaction conditions plays a crucial role in dictating the stereochemical outcome. Chiral catalysts, including those based on transition metals or organocatalysts, are frequently employed to induce asymmetry. rijournals.comresearchgate.net For example, in asymmetric transfer hydrogenation reactions used to produce chiral tetrahydroisoquinolines, the catalyst directs the approach of the hydride to the iminium intermediate, thereby establishing the stereocenter. mdpi.com These principles of using external chiral agents to control the stereochemistry of a reaction are broadly applicable in the synthesis of chiral heterocyclic compounds, including analogues of this compound.

Derivatization Strategies for Structural Diversification

Derivatization of the 1,2,3,4-tetrahydroquinoline scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the tetrahydroquinoline nitrogen, the aromatic ring, or by appending other molecular fragments to create hybrid structures.

N-Acylation and N-Aroylation of the Tetrahydroquinoline Nitrogen

The secondary amine nitrogen of the 1,2,3,4-tetrahydroquinoline ring is a common site for derivatization via N-acylation or N-aroylation. This transformation is typically achieved by reacting the tetrahydroquinoline with an acyl chloride or aroyl chloride. mdpi.comresearchgate.net This reaction introduces an amide functional group, which can significantly alter the molecule's properties, including its lipophilicity and hydrogen bonding capacity.

A prominent example is the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen). mdpi.comresearchgate.net This reaction successfully couples the two fragments to create a new hybrid molecule, demonstrating a straightforward and high-yield method for N-acylation. mdpi.comresearchgate.net Aroylation, the process of acylating with an aromatic acyl group, can be accomplished using various aroylating agents under basic conditions. The choice of base can be critical in controlling chemoselectivity between different potential reaction pathways. nsf.gov

Substituent Effects on the Aromatic System

The placement of substituents on the aromatic portion of the tetrahydroquinoline ring has a profound impact on the molecule's electronic properties and reactivity. nih.gov Substituents are broadly classified based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). libretexts.org These effects are transmitted through a combination of inductive effects (through sigma bonds) and resonance effects (through the pi system). libretexts.orglibretexts.org

Activating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) donate electron density to the aromatic ring, making it more reactive towards electrophilic aromatic substitution. These groups are typically ortho, para-directing. libretexts.org

Deactivating Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) withdraw electron density from the ring, making it less reactive towards electrophiles. Most deactivating groups are meta-directing. libretexts.org

Halogens: Halogens (-F, -Cl, -Br, -I) are an exception, as they are deactivating due to their strong inductive effect but are ortho, para-directing because of their weaker, resonance-based electron-donating effect. libretexts.org

In a study on analogous 1,2,3,4-tetrahydroisoquinoline derivatives, modifying the aromatic ring with substituents like bromo (Br) and methoxy (OCH3) groups was found to alter the binding affinity for serotonin receptors. nih.gov For instance, a 5-Br, 8-OCH3 substituted derivative was identified as a potent mixed 5-HT1A/5-HT2A ligand. nih.gov This demonstrates how substituents on the aromatic system can fine-tune the biological activity of the core structure.

Formation of Hybrid Molecules (e.g., with Ibuprofen)

Creating hybrid molecules by covalently linking two or more pharmacologically active fragments is a well-established strategy in drug discovery. This approach aims to combine the therapeutic properties of the constituent parts into a single molecule. mdpi.comresearchgate.netresearchgate.net

The synthesis of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) has been successfully reported. mdpi.comresearchgate.net The synthesis was achieved by acylating 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.comresearchgate.net This created the novel compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, effectively merging the two pharmacophores into one entity. mdpi.comresearchgate.net Such hybrid conjugates are investigated for potentially enhanced or synergistic biological activities. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroquinoline |

| 2-(4-isobutylphenyl)propanoyl chloride |

| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one |

| Ibuprofen |

| 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile |

| 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-methoxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile |

| 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,6-dichlorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile |

| 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(furan-2-yl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile |

| Cyanoalkenes |

| ortho-Tosylaminophenyl-substituted para-quinone methides |

Synthesis of α-Aminophosphonic Acid Analogues

The synthesis of α-aminophosphonic acid analogues of 1,2,3,4-tetrahydroquinoline represents a significant area of research, primarily due to their role as conformationally constrained isosteres of natural α-amino acids. mdpi.comnih.gov In these structures, a tetrahedral phosphonic acid group (PO3H2) replaces the planar carboxylic acid group (CO2H) of the parent amino acid. mdpi.com A practical and efficient synthetic route has been developed for 1,2,3,4-tetrahydroquinoline-2-phosphonic acid, a key analogue. mdpi.comresearchgate.net

This methodology hinges on the introduction of a phosphonate group into N-acyliminium ion intermediates. mdpi.comnih.gov The synthesis can be initiated from two primary starting materials: quinoline or the corresponding δ-lactam. mdpi.comresearchgate.net

One established pathway begins with the appropriate δ-lactam. researchgate.net The process involves the activation of the lactam with benzyl chloroformate, which facilitates the regioselective incorporation of the phosphonate functionality at the position alpha to the nitrogen atom. mdpi.comresearchgate.net Subsequent catalytic hydrogenation serves a dual purpose: it removes the benzyloxycarbonyl (Cbz) protecting group and concurrently reduces the double bond at the 3,4-positions of the quinoline ring. mdpi.com The final step involves treatment with hydrogen bromide in acetic acid to yield 1,2,3,4-tetrahydroquinoline-2-phosphonic acid as its hydrobromide salt. mdpi.com This latter part of the synthesis proceeds in quantitative yield and does not require purification of the intermediate. mdpi.comresearchgate.net

An alternative route starting from quinoline has also been effectively demonstrated. mdpi.comresearchgate.net This approach similarly leverages the formation of an N-acyliminium ion intermediate to introduce the phosphonate group. mdpi.com The final steps of deprotection and reduction mirror those of the lactam-based synthesis to afford the target α-aminophosphonic acid. mdpi.comresearchgate.net

| Starting Material | Key Reagents | Key Intermediates | Final Product | Overall Yield |

| δ-Lactam (of Tetrahydroquinoline) | 1. Benzyl chloroformate 2. Diethyl phosphite 3. Catalytic Hydrogenation 4. HBr in Acetic Acid | N-acyliminium ion | 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid hydrobromide | Not specified |

| Quinoline | 1. Benzyl chloroformate 2. Diethyl phosphite 3. Catalytic Hydrogenation 4. HBr in Acetic Acid | N-acyliminium ion | 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid hydrobromide | 97% (from isoquinoline for its analogue) mdpi.com |

Table 1: Summary of Synthetic Approaches to 1,2,3,4-Tetrahydroquinoline-2-phosphonic Acid.

Functionalization for Conjugation (e.g., Dipeptide Conjugates)

The functionalization of tetrahydroquinoline derivatives for conjugation, particularly to form dipeptides, is a key strategy for developing novel bioactive molecules. nih.govnih.gov While research explicitly detailing the dipeptide conjugation of this compound is specific, the principles can be effectively illustrated by the synthesis of dipeptide conjugates of the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) structure. nih.govacs.org This process involves creating a peptide bond between the carboxylic acid functionality of the tetrahydroquinoline core and an amino acid or peptide.

A prominent method for achieving this conjugation is the solid-phase peptide synthesis (SPPS) protocol. nih.gov This technique allows for the efficient and high-yield construction of peptide chains. In a typical synthesis, the THIQ-carboxylic acid constituent is positioned at the N-terminus of the dipeptide. nih.gov

The synthesis of a novel class of short dipeptide-heterocycle hybrids was achieved using an HBTU/HOBt condensation protocol within an SPPS framework. nih.gov For example, THIQ-3-carboxylic acid has been successfully conjugated with lysine at the C-terminus. nih.govacs.org The inclusion of cationic amino acids like lysine is a deliberate design choice to impart specific physicochemical properties to the final conjugate, which can influence its interaction with biological targets. nih.gov The yields for these synthesized dipeptide derivatives are reported to be in the range of 78–89%. nih.gov

The resulting isoquinoline-conjugated dipeptides have been found to be promising candidates for further drug development. nih.govacs.org This synthetic strategy highlights a versatile platform for creating a diverse library of peptide-heterocycle hybrids with potential therapeutic applications. nih.gov

| Heterocyclic Core | Conjugation Partner (Amino Acid) | Synthetic Method | Condensation Agents | Reported Yields |

| THIQ-3-carboxylic acid | Lysine | Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt | 78-89% |

| THIQ-3-carboxylic acid | Histidine | Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt | 78-89% |

| THIQ-3-carboxylic acid | Arginine | Solid-Phase Peptide Synthesis (SPPS) | HBTU/HOBt | 78-89% |

Table 2: Examples of Dipeptide Conjugation with Tetrahydroisoquinoline Analogues.

Advanced Analytical Characterization Methods for 1,2,3,4 Tetrahydroquinoline 2 Carboxamide Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 1,2,3,4-Tetrahydroquinoline-2-carboxamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. uobasrah.edu.iq Through the analysis of ¹H (proton) and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the this compound molecule can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the protons on the saturated heterocyclic ring, the secondary amine proton (N-H), and the primary amide protons (-CONH₂). The aromatic protons would typically appear in the downfield region (approx. 6.5-7.5 ppm), exhibiting splitting patterns indicative of their substitution on the benzene (B151609) ring. The protons on the tetrahydroquinoline core, specifically at positions 2, 3, and 4, would show more complex multiplets in the upfield region due to spin-spin coupling. The N-H proton of the ring and the two amide protons would appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, ten distinct carbon signals would be anticipated. The carbonyl carbon of the amide group is characteristically found far downfield (approx. 170-175 ppm). The aromatic carbons would resonate in the 115-150 ppm range, while the aliphatic carbons of the heterocyclic ring (C2, C3, C4) would appear in the upfield region (approx. 20-60 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~173 |

| C-2 | ~4.0-4.5 (dd) | ~55 |

| C-3 | ~1.8-2.2 (m) | ~26 |

| C-4 | ~2.7-3.0 (t) | ~28 |

| Aromatic C/H | ~6.5-7.5 (m) | ~115-148 |

| N-H (Ring) | ~3.5-4.5 (broad s) | - |

| N-H₂ (Amide) | ~7.0-8.0 (two broad s) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions. tsijournals.comnih.gov

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of the primary amide group would be confirmed by two N-H stretching bands in the 3200-3400 cm⁻¹ region and a strong C=O (carbonyl) stretching band around 1650-1680 cm⁻¹. The secondary amine N-H stretch of the tetrahydroquinoline ring would appear as a moderate band around 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.govnist.gov

Interactive Data Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3350 & 3180 |

| Primary Amide | C=O Stretch | ~1660 |

| Secondary Amine | N-H Stretch | ~3400 |

| Aromatic Ring | C-H Stretch | ~3050 |

| Aromatic Ring | C=C Stretch | ~1600, 1500, 1450 |

| Alkane | C-H Stretch | ~2850-2950 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

MS and HRMS: For this compound (C₁₀H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

MS/MS: Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. escholarship.org A plausible fragmentation pathway for this compound would involve the initial loss of the carboxamide group (-CONH₂) or ammonia (B1221849) (NH₃), followed by cleavage of the heterocyclic ring. This fragmentation pattern provides valuable "pieces of the puzzle" that help confirm the connectivity of the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₀H₁₂N₂O | 176.09 | Molecular Ion |

| [M-CONH₂]⁺ | C₉H₁₀N | 132.08 | Loss of carboxamide radical |

| [M-NH₃]⁺ | C₁₀H₉NO | 159.07 | Loss of ammonia |

| [C₈H₈]⁺ | C₈H₈ | 104.06 | Fragment from ring cleavage |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. wiley.com A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comresearchgate.net By monitoring the eluent with a UV detector (as the aromatic ring will absorb UV light), a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate purity determination. mdpi.com

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar N-H bonds and the amide group, this compound may have a relatively high boiling point and exhibit poor peak shape in GC analysis. To overcome this, chemical derivatization is often employed. mdpi.com The secondary amine and primary amide hydrogens can be replaced with less polar groups, such as by reacting the compound with a silylating agent (e.g., BSTFA). This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

When coupled with a mass spectrometer (GC/MS), this technique provides both separation and definitive identification of the derivatized compound and any volatile impurities. The retention time from the GC provides one level of identification, while the mass spectrum provides structural confirmation. nih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex chemical mixtures, offering a green alternative to traditional normal and reversed-phase high-performance liquid chromatography (HPLC). nih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.comceon.rs Due to its low viscosity and high diffusivity, supercritical CO₂ allows for faster separations and higher efficiency compared to liquid mobile phases. ceon.rsnih.gov

In the context of this compound research, SFC is particularly valuable for tackling challenging separations that are difficult to achieve with conventional HPLC. This includes the separation of stereoisomers (enantiomers and diastereomers) and closely related structural analogs or impurities that may arise during synthesis. The polarity of the supercritical CO₂ mobile phase can be finely tuned by adding organic modifiers, such as methanol, ethanol, or acetonitrile, enabling the separation of a wide range of compounds from non-polar to polar. nih.gov

The development of modern SFC instrumentation has allowed for robust and efficient analyses, making it a suitable method for both analytical and preparative scale separations in pharmaceutical research. nih.govceon.rs For derivatives of the tetrahydroquinoline scaffold, which can be chiral, SFC coupled with chiral stationary phases (CSPs) is an effective method for resolving enantiomers. The high orthogonality of SFC compared to Reversed-Phase Liquid Chromatography (RPLC) means that the elution orders of compounds can be inverse, providing a complementary separation technique for complex sample analysis. mdpi.com

Table 1: Illustrative SFC Method Parameters for the Analysis of this compound and Related Impurities

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To resolve potential enantiomers of the target compound or its precursors. |

| Mobile Phase | Supercritical CO₂ with a Methanol modifier gradient | To elute compounds across a range of polarities, separating the main compound from synthetic byproducts. |

| Flow Rate | 3.0 mL/min | Enables rapid analysis time while maintaining good separation efficiency. |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state, ensuring optimal chromatographic performance. |

| Temperature | 40 °C | Influences the viscosity and solvating power of the mobile phase, optimizing selectivity. |

| Detection | UV-Vis Diode Array Detector (DAD) and Mass Spectrometry (MS) | DAD for quantification and initial identification; MS for definitive structural confirmation of separated components. |

Thin-Layer Chromatography (TLC), particularly Reversed-Phase (RP-TLC)

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique used for separating mixtures of compounds. khanacademy.orgyoutube.com It is widely employed in synthetic chemistry to monitor the progress of reactions, identify compounds present in a mixture, and determine the purity of a substance. youtube.comkhanacademy.org In a standard "normal-phase" TLC, a polar stationary phase (commonly silica (B1680970) gel) is used with a less polar mobile phase. khanacademy.orgyoutube.com Non-polar compounds move further up the plate, resulting in a higher retention factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. youtube.com

Reversed-Phase Thin-Layer Chromatography (RP-TLC) operates on the opposite principle. The stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (typically mixtures of water with methanol, acetonitrile, or tetrahydrofuran). khanacademy.orgbiotage.com In RP-TLC, polar compounds travel further up the plate, exhibiting higher Rf values, whereas non-polar compounds are retained more strongly by the non-polar stationary phase. biotage.com

For the analysis of this compound, both normal-phase and reversed-phase TLC can be valuable. Normal-phase TLC is useful for monitoring its synthesis from potentially less polar precursors. RP-TLC is advantageous for separating the target compound from highly polar impurities or in aqueous-based analytical samples. The choice between normal and reversed-phase depends on the specific compounds being separated. biotage.com Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the quinoline (B57606) ring is UV-active, or by using chemical staining agents. youtube.comillinois.edu

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | TLC Method | Mobile Phase (Solvent System) | Retention Factor (Rf) | Observation |

| Starting Material (e.g., a less polar precursor) | Normal-Phase (Silica Gel) | 30% Ethyl Acetate in Hexane | 0.75 | The starting material is significantly less polar than the product. |

| This compound | Normal-Phase (Silica Gel) | 30% Ethyl Acetate in Hexane | 0.30 | The product is more polar due to the amide group. |

| Polar Byproduct | Normal-Phase (Silica Gel) | 30% Ethyl Acetate in Hexane | 0.10 | A highly polar impurity remains close to the baseline. |

| This compound | Reversed-Phase (C18-modified Silica) | 60% Methanol in Water | 0.65 | In RP-TLC, the more polar product has a higher Rf value. |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. For organic compounds, this typically involves quantifying the amounts of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements like sulfur (S) or halogens. The oxygen (O) content is usually determined by difference. The most common method for this analysis is combustion analysis, where a sample is precisely weighed and burned in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas)—are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample.

This technique is crucial in chemical research for verifying the empirical formula of a newly synthesized compound. The experimentally determined mass percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, with a molecular formula of C₁₀H₁₂N₂O, the theoretical elemental composition can be calculated based on its molecular weight (176.22 g/mol ). This analysis serves as a critical checkpoint in the characterization process, confirming that the synthesized material corresponds to the correct chemical formula.

Table 3: Elemental Composition Data for this compound (C₁₀H₁₂N₂O)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Difference (%) |

| Carbon (C) | 68.16% | 68.09% | -0.07 |

| Hydrogen (H) | 6.86% | 6.91% | +0.05 |

| Nitrogen (N) | 15.90% | 15.85% | -0.05 |

| Oxygen (O) | 9.08% | 9.15% (by difference) | +0.07 |

Note: Experimental values are considered acceptable if they are within ±0.4% of the theoretical values.

Quantitative Analytical Techniques (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical method for determining the concentration or purity of a substance. nih.gov Unlike many other analytical techniques that rely on calibration curves generated from identical reference standards, qNMR is a primary ratio method. nih.govuniv-nantes.fr It allows for the direct quantification of a target analyte against a certified internal standard of a different chemical structure, provided that at least one signal from the analyte and one from the standard are well-resolved and free from overlap. nih.gov

The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. univ-nantes.fr In proton (¹H) qNMR, by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal from a co-dissolved internal standard of known mass and purity, the precise amount of the analyte in the sample can be calculated. nih.gov

For the analysis of this compound, ¹H qNMR can be used to accurately determine its purity. A suitable internal standard (e.g., maleic acid, dimethyl sulfone) would be chosen that has sharp, distinct signals in a region of the spectrum that does not overlap with the signals from the target compound. By carefully weighing the sample and the internal standard, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full spin-lattice relaxation between scans), the purity of the synthesized compound can be determined with high accuracy and precision. nih.gov

Table 4: Illustrative ¹H qNMR Data for Purity Assessment of this compound

| Parameter | Value/Description |

| Analyte | This compound |

| Internal Standard | Maleic Acid |

| Analyte Signal (Integral) | Aromatic proton signal, well-resolved (e.g., 1H) |

| Standard Signal (Integral) | Olefinic proton signal of Maleic Acid (2H) |

| Mass of Sample | 10.50 mg |

| Mass of Standard | 5.25 mg (Purity: 99.9%) |

| Molecular Weight of Analyte | 176.22 g/mol |

| Molecular Weight of Standard | 116.07 g/mol |

| Calculated Purity (Illustrative) | 98.7% |

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can determine a molecule's geometry, energy, and various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. uobaghdad.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com

For instance, DFT calculations on novel quinoline-based thiosemicarbazide (B42300) derivatives have been used to analyze their frontier molecular orbitals. nih.govacs.org Such analyses for 1,2,3,4-Tetrahydroquinoline-2-carboxamide would reveal its electronic stability and potential for charge transfer interactions.

Illustrative Data for Related Quinoline (B57606) Derivatives

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Fluoroquinolones | DFT/B3LYP/6-311G(d,p) | - | - | 0.130 - 0.1609 |

Note: This table presents data for related compounds to illustrate the typical outputs of such calculations and is not data for this compound. uobaghdad.edu.iqmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Electrophilicity (ω): Indicates the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors, derived from DFT calculations, would provide a quantitative measure of the reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions. Studies on related tetrahydroisoquinoline derivatives have utilized these descriptors to assess their reactivity and electronic stability. mdpi.com

Semiempirical quantum chemical methods offer a faster alternative to DFT, particularly for larger molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. scispace.comethz.ch While less accurate than DFT, they can be valuable for preliminary investigations and for studying large systems where DFT would be computationally prohibitive. wikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7 could be employed to rapidly assess the geometric and electronic properties of this compound.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide dynamic insights into the behavior of this compound. These methods are particularly useful for understanding how the molecule interacts with its environment, such as in a biological system.

Molecular docking and molecular dynamics (MD) simulations are powerful tools in this regard. mdpi.comnih.gov Docking studies can predict the preferred binding orientation of a molecule to a target protein, which is crucial in drug design. nih.gov MD simulations can then be used to study the stability of this binding over time and to understand the detailed interactions between the molecule and the protein. mdpi.comresearchgate.net For example, computational studies on morpholine-substituted tetrahydroquinoline derivatives have utilized molecular docking and MD simulations to investigate their potential as mTOR inhibitors. mdpi.comnih.gov Similar studies on this compound could elucidate its potential biological targets and mechanism of action.

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target receptor. While specific docking studies on this compound are not extensively documented, numerous studies on its derivatives provide valuable insights into the binding capabilities of this structural class.

Derivatives of tetrahydroquinoline have been investigated as inhibitors for a range of biological targets. For instance, in studies targeting the epidermal growth factor receptor (EGFR), a key protein in cancer progression, tetrahydroquinoline derivatives have shown promising binding affinities. unesp.br Molecular docking analyses of these compounds have revealed binding energies indicating strong potential for inhibition. For example, certain tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties have demonstrated binding affinities as low as -10.1 kcal/mol against the EGFR protein (PDB ID: 4LRM). unesp.br These favorable interactions are often attributed to the formation of hydrogen bonds and hydrophobic interactions within the receptor's active site.

Similarly, in the context of cancer treatment, the mammalian target of rapamycin (B549165) (mTOR) has been another protein of interest. researchgate.net Docking studies of novel tetrahydroquinoline derivatives against the mTOR protein (PDB ID: 4JT6) have been performed to predict their inhibitory potential. researchgate.net

The following table summarizes representative molecular docking data for tetrahydroquinoline derivatives against various protein targets.

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Tetrahydroquinoline-pyrazole-hydrazide derivatives | Epidermal Growth Factor Receptor (EGFR) | 4LRM | -10.1 |

| Novel Tetrahydroquinoline derivatives | Mammalian Target of Rapamycin (mTOR) | 4JT6 | Not specified |

| Ketoprofen-tetrahydroquinoline hybrid | Human Serum Albumin (HSA) | 7JWN | High affinity |

This table presents a selection of findings from computational studies on derivatives and is intended to be illustrative of the potential of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold.

These studies collectively suggest that the tetrahydroquinoline core structure can be effectively modified to achieve high binding affinities for various biologically relevant targets. The specific interactions observed in these docking simulations provide a rational basis for the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govresearchgate.netuzh.ch By simulating the movements of atoms in a ligand-protein complex, researchers can assess the stability of their interaction and observe any conformational changes that may occur. This information is crucial for validating the results of molecular docking and for understanding the intricate details of molecular recognition.

For derivatives of 1,2,3,4-tetrahydroquinoline, MD simulations have been employed to confirm the stability of their complexes with target proteins. mdpi.comnih.gov A common approach involves running simulations for extended periods, typically on the nanosecond scale, and analyzing key parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

The RMSF of individual amino acid residues provides insights into the flexibility of different parts of the protein upon ligand binding. Regions that interact directly with the ligand may exhibit reduced fluctuations, indicating a stable binding interaction.

The table below presents a summary of findings from MD simulations of protein complexes with tetrahydroquinoline and tetrahydroisoquinoline derivatives.

| Ligand | Protein Target | Simulation Duration (ns) | Key Findings |

| Tetrahydroquinoline derivatives | Lysine-specific demethylase 1 (LSD1) | 100 | Complex and ligand RMSD values were stable (< 2 Å), indicating a stable binding mode. |

| Tetrahydroisoquinoline-dipeptide conjugate | E. coli DNA gyrase B | 100 | The ligand achieved stability within the binding pocket after an initial fluctuation period. |

| Tetrahydroisoquinoline derivatives | Deoxyribonuclease I | Not specified | Simulations suggested important interactions with key amino acid residues for inhibitor affinity. nih.gov |

This data is derived from studies on related derivatives and illustrates the application of MD simulations in assessing the stability of such complexes.

These MD simulation studies provide strong evidence for the stability of complexes formed between tetrahydroquinoline-based ligands and their protein targets, reinforcing the predictions made by molecular docking.

In Silico Pharmacokinetic Prediction (e.g., Absorption, Distribution, Metabolism, Excretion (ADME) properties relevant for preclinical assessment)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. sciensage.infonih.govchemrxiv.org These computational models estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in synthesis and experimental testing. For derivatives of this compound, various in silico tools have been used to predict their ADME properties.

These predictions are based on the molecular structure of the compound and a vast database of experimental data for other molecules. Key parameters evaluated include physicochemical properties, lipophilicity, water solubility, drug-likeness, and potential for toxicity. unesp.br Online servers such as SwissADME and ProTox-II are commonly used for these predictions. unesp.br

Studies on tetrahydroquinoline derivatives have shown that this scaffold can be incorporated into molecules with favorable drug-like properties. unesp.br For instance, analyses of certain derivatives have indicated good oral bioavailability and adherence to Lipinski's rule of five, a set of guidelines used to evaluate the druglikeness of a chemical compound. nih.gov Furthermore, toxicity predictions can help to flag potential safety concerns early in the development process. For example, some N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives were predicted to be free of hepatic toxicity, although some showed potential for immunotoxicity. researchgate.net

The following table provides a summary of predicted ADME properties for various tetrahydroquinoline and quinoline-carboxamide derivatives.

| Compound Class | Predicted Property | Finding |

| Tetrahydroquinoline-pyrazole-hydrazide derivatives | ADME & Toxicity | Correlated well with a reference drug. |

| Quinoline-carboxamide derivatives | Drug-likeness | All compounds obeyed Lipinski's rule of five. |

| N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives | Toxicity | Predicted absence of hepatic toxicity for several derivatives. |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Druglikeness | Demonstrated advantages over Olaparib in terms of molecular weight and hydrophilicity. nih.gov |

This table showcases representative in silico ADME predictions for related compound classes, highlighting the utility of these methods in preclinical assessment.

These in silico ADME predictions are invaluable for guiding the design and selection of tetrahydroquinoline-based compounds with a higher probability of success in later stages of drug development.

In Vitro Biological Activity and Pharmacological Mechanism Studies

Anti-Inflammatory Activity

Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) structure have demonstrated significant anti-inflammatory properties in preclinical studies. nih.gov The primary mechanism investigated involves the modulation of key signaling pathways that regulate the immune response.

Inhibition of LPS-Induced NF-κB Transcriptional Activity

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov The aberrant activation of NF-κB is associated with numerous inflammatory diseases. Consequently, inhibiting NF-κB transcriptional activity is a key strategy in the development of anti-inflammatory therapies.

A series of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in macrophage cell lines. nih.gov In these studies, several compounds demonstrated potent inhibitory effects. The mechanism of action for lead compounds was found to involve the suppression of the nuclear translocation of NF-κB, a critical step in its activation. nih.gov

One of the most potent compounds identified, designated 6g (1-(2,4-dichlorobenzoyl)-N-(4-sulfamoylphenethyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide), exhibited an inhibitory effect on LPS-induced NF-κB transcriptional activity that was 53 times more potent than a reference compound. nih.gov The structure-activity relationship studies indicated that substitutions on the benzoyl group at the N1 position and on the carboxamide at the C2 position of the tetrahydroquinoline ring were crucial for this activity. nih.gov

Table 1: Inhibition of LPS-Induced NF-κB Transcriptional Activity by Select this compound Derivatives

| Compound | Structure-Activity Relationship Detail | IC₅₀ (μM) nih.gov |

|---|---|---|

| 5e | N-(4-sulfamoylphenethyl) with 4-chlorobenzoyl at N1 | 1.4 ± 0.71 |

| 6f | N-(4-sulfamoylphenethyl) with 3,4-dichlorobenzoyl at N1 | 0.90 ± 0.071 |

| 6g | N-(4-sulfamoylphenethyl) with 2,4-dichlorobenzoyl at N1 | 0.70 ± 0.071 |

| 6h | N-(4-sulfamoylphenethyl) with 2,6-dichlorobenzoyl at N1 | 2.7 ± 0.42 |

Anticancer Activity (Preclinical Cell Line Studies)

The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising framework for the development of novel cytotoxic agents. gfcollege.innih.gov In vitro studies have confirmed the antiproliferative effects of its derivatives against a range of human cancer cell lines.

Cytotoxicity Evaluation against Human Cancer Cell Lines

The same series of this compound derivatives that showed anti-inflammatory activity were also assessed for their cytotoxic effects against a panel of six human cancer cell lines: NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon). nih.gov

The compound 6g , which was the most potent NF-κB inhibitor, also displayed the most significant cytotoxicity across all tested cell lines. nih.gov Its growth inhibitory (GI₅₀) values were in the low micromolar to nanomolar range, indicating potent antiproliferative activity. This dual activity suggests a potential link between the inhibition of inflammatory pathways like NF-κB and the induction of cancer cell death. nih.gov

Table 2: Cytotoxicity (GI₅₀, μM) of Compound 6g Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) nih.gov |

|---|---|---|

| NCI-H23 | Lung Cancer | 1.50 |

| ACHN | Renal Cancer | 0.98 |

| MDA-MB-231 | Breast Cancer | 2.01 |

| PC-3 | Prostate Cancer | 1.75 |

| NUGC-3 | Gastric Cancer | 0.88 |

| HCT-15 | Colon Cancer | 1.11 |

Inhibition of Specific Oncogenic Pathways and Targets

Beyond general cytotoxicity, research into the broader quinoline (B57606) class of compounds has revealed specific mechanisms of action involving key oncogenic pathways and molecular targets.

Epigenetic modifications, which regulate gene expression without altering the DNA sequence, are critical in cancer development. Enzymes that mediate these processes, such as DNA methyltransferases (DNMTs), are high-value targets for therapeutic intervention. Certain quinoline-based compounds have been identified as inhibitors of these epigenetic enzymes. These molecules can function as non-nucleoside inhibitors that cause DNA hypomethylation, a process crucial for reactivating tumor suppressor genes. Some quinoline analogs have demonstrated the ability to inhibit human DNMT1 in the low micromolar range.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as those in the B-cell lymphoma 2 (Bcl-2) family. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. nih.govmdpi.com

Studies on related tetrahydroquinoline derivatives have shown they can induce apoptosis in cancer cells by directly modulating the expression of these key proteins. Treatment with these compounds has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while simultaneously increasing the levels of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the execution of the apoptotic cascade. This mechanism highlights a pathway by which the 1,2,3,4-tetrahydroquinoline scaffold can exert its anticancer effects.

Inhibition of Transport Proteins and Receptors

Derivatives of the tetrahydroquinoline carboxamide scaffold have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. researchgate.net Starting from a high-throughput screening hit, novel N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl carboxamides were developed and evaluated for their activity at this receptor. researchgate.net

One notable derivative, a complex substituted 1,2,3,4-tetrahydroquinoline, has also been reported to exhibit activity as a bradykinin (B550075) antagonist and interact with α-adrenergic, histaminergic, and muscarinic receptors. mdpi.com Furthermore, the related tetrahydroisoquinoline scaffold has been investigated for its interaction with dopamine (B1211576) receptors. The derivative SB269,652 was identified as an allosteric antagonist at both dopamine D3 and D2 receptors, demonstrating the potential for this class of compounds to modulate G-protein-coupled receptor signaling. nih.gov

C-ABL Kinase Inhibition

Current scientific literature, based on available search results, does not establish a direct inhibitory link between this compound derivatives and the activity of C-ABL kinase. While various kinase inhibitors feature heterocyclic scaffolds, specific research detailing the interaction of this particular compound class with C-ABL kinase is not prominently reported.

Microtubule Affinity Regulating Kinase (MARK4) Inhibition

There is no direct scientific evidence in the available research to suggest that this compound or its derivatives are inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a recognized therapeutic target for several diseases, and while various compounds have been studied for their inhibitory potential, this specific tetrahydroquinoline scaffold has not been identified as a significant inhibitor in the reviewed literature. nih.govresearchgate.net

Retinoic acid receptor-related orphan receptor gamma (RORγ) Inverse Agonism

The 1,2,3,4-tetrahydroquinoline framework is a key structural feature of novel inverse agonists for the Retinoic acid receptor-related orphan receptor gamma (RORγ), a therapeutic target in prostate cancer. nih.govresearchgate.net RORγ inverse agonists function by destabilizing the active conformation of the receptor, which promotes the recruitment of a corepressor and leads to a decrease in the transcription of target genes. nih.gov

Through high-throughput screening, a series of 1,2,3,4-tetrahydroquinoline derivatives were identified and optimized. Representative compounds from this series, 13e (XY039) and 14a (XY077), were found to effectively inhibit the transcriptional activity of RORγ and showed high selectivity over other nuclear receptor subtypes. nih.govresearchgate.net The structural basis for this potent inhibition was confirmed through crystallographic studies of the RORγ ligand-binding domain complexed with compound 13e. nih.gov These compounds demonstrated significant activity in cellular assays, inhibiting the growth of androgen receptor (AR)-positive prostate cancer cells. researchgate.net

| Compound | Target | Activity | IC₅₀ Value |

| 13e (XY039) | RORγ | Inverse Agonist | 0.28 µM |

| 14a (XY077) | RORγ | Inverse Agonist | 0.19 µM |

This table presents the in vitro inhibitory activity of representative 1,2,3,4-tetrahydroquinoline derivatives against RORγ.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comsemanticscholar.org Consequently, inhibition of VEGFR2 is a major strategy in cancer therapy. ekb.egnih.gov While numerous heterocyclic compounds, such as those with quinazoline (B50416) and quinoline cores, have been developed as VEGFR2 inhibitors, there is a lack of specific data demonstrating significant inhibitory activity of this compound derivatives against VEGFR2. nih.gov Research in this area has largely focused on other related scaffolds that have shown more direct and potent anti-angiogenic effects by targeting the VEGFR2 signaling pathway. ekb.egnih.gov

Antimicrobial Activity

Antibacterial Efficacy (e.g., against E. coli, Gram-Positive and Gram-Negative Strains)

The quinoline carboxamide scaffold has been investigated for its antibacterial properties. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. bohrium.com

A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and evaluated for their antibacterial efficacy against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The results indicated that the synthesized compounds were active against these microorganisms. bohrium.com Another study on quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives also reported antibacterial properties against pathogenic E. coli. semanticscholar.org

In contrast, a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related but different chemical class, found that the tested compounds had Minimum Inhibitory Concentrations (MICs) greater than 50 μg/mL, suggesting limited antibacterial potency. researchgate.net

| Compound Class | Bacterial Strain | Activity |

| Quinoline-6-carboxamides | Escherichia coli, Staphylococcus aureus | Active |

| 2-Chloroquinoline-4-carboxamides | Escherichia coli, Staphylococcus aureus | Active |

| Quinoline-based carboxyphenylamino derivatives | Escherichia coli | Active |

| N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | Not specified | MIC > 50 μg/mL |

This table summarizes the reported antibacterial activity of different classes of quinoline and tetrahydroisoquinoline derivatives.

Antifungal Efficacy

The 1,2,3,4-tetrahydroquinoline scaffold is a key component in the development of novel antifungal agents. Research has demonstrated that derivatives of this structure exhibit significant activity against a range of plant pathogenic fungi.

One study focused on designing and synthesizing a series of novel sulfonyl hydrazide derivatives that incorporate the 1,2,3,4-tetrahydroquinoline scaffold. nih.gov These compounds were found to be effective fungicides, with one compound in particular, designated 4bl, showing excellent in vitro activity against Sclerotinia sclerotiorum and Valsa mali, with EC50 values of 3.32 µg/mL and 2.78 µg/mL, respectively. nih.gov The mechanism of action for this series was identified as the inhibition of laccase, a novel target for fungicides. nih.gov

In a separate investigation, chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety were synthesized and evaluated. nih.gov Among these, compound H4 displayed the highest inhibitory activity against Phytophthora capsici, with an EC50 value of 5.2 µg/mL. This potency was significantly greater than that of the commercial control drugs Azoxystrobin (EC50 = 80.2 µg/mL) and Fluopyram (EC50 = 146.8 µg/mL). nih.gov Further investigation revealed that the primary mechanism of action for compound H4 involves targeting the cell membrane of P. capsici and inhibiting the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. nih.gov

Table 1: Antifungal Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 4bl | Sclerotinia sclerotiorum | 3.32 | nih.gov |

| 4bl | Valsa mali | 2.78 | nih.gov |

| H4 | Phytophthora capsici | 5.2 | nih.gov |

Inhibition of Bacterial DNA GyraseB and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial drugs. nih.govdocumentsdelivered.com While many inhibitors, such as fluoroquinolones, target the DNA-binding and cleavage domain, there is growing interest in developing compounds that inhibit the ATPase activity of the Gyrase B (GyrB) and Topoisomerase IV (ParE) subunits. nih.govnih.gov

Research into novel inhibitors has explored various chemical scaffolds. While direct studies on this compound are limited in this specific context, related quinoline derivatives have been investigated. scholarsportal.info For instance, a study on 4-benzoylthiosemicarbazides, which can be conceptually related to carboxamide structures, demonstrated inhibitory activity against topoisomerase IV. researchgate.net Specifically, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide showed an IC50 of 14 µM against topoisomerase IV, suggesting that carboxamide-like scaffolds can be developed into effective inhibitors of this enzyme. researchgate.net These findings imply that the this compound framework could serve as a valuable starting point for designing novel dual-targeting inhibitors of bacterial topoisomerases.

Inhibition of MurE Synthetase

Information regarding the specific inhibition of MurE synthetase by this compound is not available in the reviewed scientific literature. MurE synthetase is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics. Further research is required to explore the potential interaction between 1,2,3,4-tetrahydroquinoline-based compounds and this particular enzyme.

Antiparasitic Activity

Antiplasmodial Activity against Plasmodium falciparum

The quinoline core is a well-established pharmacophore in antimalarial drugs, with classic examples including chloroquine (B1663885) and quinine. nih.gov Modern drug discovery efforts continue to explore derivatives of this scaffold, including the 1,2,3,4-tetrahydroquinoline structure, to combat drug-resistant strains of Plasmodium falciparum.